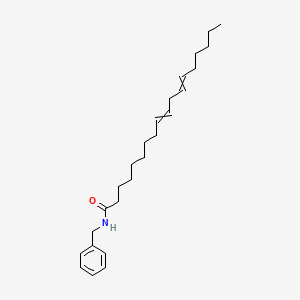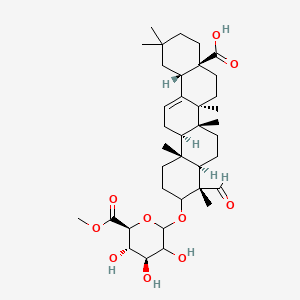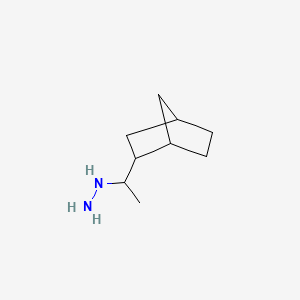
Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino(3,5-Dichlor-4-hydroxyphenyl)essigsäure ist eine chemische Verbindung mit der Summenformel C8H7Cl2NO3. Es ist ein Derivat der Phenylessigsäure, das durch das Vorhandensein von Amino-, Dichlor- und Hydroxy-Funktionsgruppen am Phenylring gekennzeichnet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Amino(3,5-Dichlor-4-hydroxyphenyl)essigsäure umfasst typischerweise die Chlorierung von 4-Hydroxyphenylessigsäure, gefolgt von einer Aminierung. Ein gängiges Verfahren beinhaltet die Reaktion von 4-Hydroxyphenylessigsäure mit Chlor in Gegenwart von Essigsäure, um die Dichlor-Gruppen einzuführen. Die resultierende 3,5-Dichlor-4-hydroxyphenylessigsäure wird dann mit Ammoniak oder einem Amin behandelt, um die Aminogruppe einzuführen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierung hinsichtlich Ausbeute und Reinheit. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
Amino(3,5-Dichlor-4-hydroxyphenyl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann unter geeigneten Bedingungen zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Dichlor-Gruppen können zu Chlor- oder Wasserstoffgruppen reduziert werden.
Substitution: Die Amino- und Hydroxygruppen können an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.
Reduktion: Katalytische Hydrierung oder die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4).
Substitution: Nukleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxygruppe ein Keton oder Aldehyd ergeben, während die Reduktion der Dichlor-Gruppen Mono-Chlor- oder vollständig dechlorierte Derivate ergeben kann.
Wissenschaftliche Forschungsanwendungen
Amino(3,5-Dichlor-4-hydroxyphenyl)essigsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Es kann in Studien zur Enzyminhibition und Proteininteraktionen verwendet werden.
Industrie: Es kann bei der Herstellung von Agrochemikalien und anderen Industriechemikalien verwendet werden
Wirkmechanismus
Der Wirkmechanismus von Amino(3,5-Dichlor-4-hydroxyphenyl)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Amino- und Hydroxygruppen können Wasserstoffbrückenbindungen mit Proteinen bilden und so deren Struktur und Funktion beeinflussen. Die Dichlor-Gruppen können die Lipophilie der Verbindung erhöhen und so ihre Wechselwirkung mit Zellmembranen und intrazellulären Zielstrukturen erleichtern .
Wirkmechanismus
The mechanism of action of Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with proteins, affecting their structure and function. The dichloro groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Amino(4-hydroxyphenyl)essigsäure: Fehlt die Dichlor-Gruppen, was zu unterschiedlichen chemischen Eigenschaften und biologischen Aktivitäten führt.
3,5-Dichlor-4-hydroxybenzoesäure: Ähnliche Struktur, aber mit einer Carboxylgruppe anstelle einer Aminogruppe.
4-Hydroxyphenylessigsäure: Fehlt sowohl die Amino- als auch die Dichlor-Gruppen, was zu unterschiedlicher Reaktivität und Anwendung führt.
Einzigartigkeit
Amino(3,5-Dichlor-4-hydroxyphenyl)essigsäure ist einzigartig aufgrund der Kombination seiner Funktionsgruppen, die spezifische chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein sowohl von Amino- als auch von Dichlor-Gruppen ermöglicht eine breite Palette von chemischen Modifikationen und Wechselwirkungen mit biologischen Zielstrukturen, wodurch es zu einer vielseitigen Verbindung für Forschung und industrielle Anwendungen wird.
Eigenschaften
CAS-Nummer |
37409-29-3 |
|---|---|
Molekularformel |
C8H7Cl2NO3 |
Molekulargewicht |
236.05 g/mol |
IUPAC-Name |
2-amino-2-(3,5-dichloro-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H7Cl2NO3/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,12H,11H2,(H,13,14) |
InChI-Schlüssel |
XNKWTOZWDSBIST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal](/img/structure/B12437629.png)






![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12437687.png)






